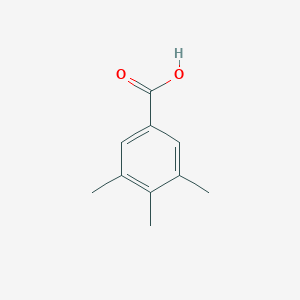

3,4,5-Trimethylbenzoic acid

描述

3,4,5-Trimethylbenzoic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid, where three methyl groups are substituted at the 3, 4, and 5 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

3,4,5-Trimethylbenzoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 1,2,4,5-tetramethylbenzene using aqueous nitric acid solutions. The concentration of nitric acid can range from 32.5% to 59.0% by weight . Another method involves the reaction of 2,4,6-trimethylbromobenzene with appropriate reagents to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes, where the starting materials are subjected to controlled reaction conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions

3,4,5-Trimethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

科学研究应用

Pharmaceutical Applications

3,4,5-Trimethylbenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role as a metabolite of trimebutine, which is used as an antispasmodic medication. The compound's structure allows it to interact with biological systems effectively, making it valuable in drug formulation and development.

Case Study: Trimebutine Metabolism

Research indicates that this compound is a significant metabolite of trimebutine, which is used to treat gastrointestinal disorders. Understanding this metabolic pathway can help in optimizing the therapeutic efficacy of trimebutine by studying the pharmacokinetics of its metabolites .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its derivatives are often employed in the production of dyes, inks, and photographic developers due to their chemical stability and reactivity.

Synthesis Methodology

The synthesis of this compound can be achieved through the methoxylation of gallic acid using dimethyl sulfate. This process involves several steps including neutralization and filtration to obtain the final product .

Material Science

The compound has applications in material science as well. It can act as a precursor for creating polymers and other materials that require specific thermal and mechanical properties.

The environmental implications of using this compound in industrial applications are also noteworthy. Its low solubility in water suggests that it may have limited mobility in aquatic environments, reducing potential ecological risks associated with its use. However, further studies are necessary to fully understand its environmental behavior and degradation pathways.

作用机制

The mechanism of action of 3,4,5-Trimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity. The methyl groups on the benzene ring can affect the compound’s hydrophobicity and binding affinity to various targets .

相似化合物的比较

Similar Compounds

3,4,5-Trimethoxybenzoic acid: This compound has methoxy groups instead of methyl groups at the 3, 4, and 5 positions.

2,4,5-Trimethylbenzoic acid: This isomer has the methyl groups at the 2, 4, and 5 positions.

Uniqueness

3,4,5-Trimethylbenzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and interactions with other molecules. The presence of three methyl groups in a symmetrical arrangement on the benzene ring provides distinct steric and electronic effects, making it valuable in various research and industrial applications.

生物活性

3,4,5-Trimethylbenzoic acid (TMBA) is an aromatic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant effects, modulation of drug transporters, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of benzoic acid with three methyl groups at the 3, 4, and 5 positions on the aromatic ring. Its molecular formula is , and it possesses both hydrophobic and polar characteristics due to the presence of the carboxylic acid group.

1. Antioxidant Properties

TMBA has been identified as a potent antioxidant. Research indicates that it can inhibit oxidative stress markers in various biological systems. For instance, in a study involving mice subjected to chronic stress, TMBA demonstrated the ability to ameliorate behavioral and biochemical changes associated with oxidative stress . This suggests its potential utility in preventing oxidative damage in vivo.

2. Modulation of Drug Transporters

The compound has shown significant activity in modulating drug transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). In structure-activity relationship (SAR) studies, TMBA exhibited stronger modulating effects compared to other substituted benzoic acid esters, indicating its potential role in enhancing the bioavailability of therapeutic agents by inhibiting efflux transporters .

3. Hepatoprotective Effects

TMBA has been studied for its hepatoprotective properties. In experiments with carbon tetrachloride (CCl₄)-induced liver injury models, TMBA demonstrated protective effects by modulating oxidative-nitrosative stress and inflammation pathways . These findings highlight its potential as a therapeutic agent for liver diseases.

Case Study 1: Antioxidant Activity in Mice

In a controlled study, mice were administered TMBA under conditions of induced oxidative stress. The results showed a significant reduction in markers of oxidative damage compared to control groups without TMBA treatment. Behavioral assessments also indicated improvements in anxiety-like behaviors associated with oxidative stress conditions.

Case Study 2: Hepatoprotection in Rat Models

In another study involving rats treated with CCl₄ to induce liver damage, administration of TMBA resulted in reduced levels of liver enzymes indicative of hepatotoxicity. Histological examinations revealed less necrosis and inflammation in the liver tissues of TMBA-treated rats compared to untreated controls.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

3,4,5-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBVULKHVZHYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148116 | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-88-6 | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the presence of three methyl groups in 3,4,5-trimethylbenzoic acid significantly impact its energy compared to simpler benzoic acid derivatives?

A1: While the addition of methyl groups generally increases molecular energy due to steric effects, research suggests that in the case of this compound (1), the impact of the third methyl group (at the 5-position) is negligible compared to the disubstituted 3,4-dimethylbenzoic acid. This finding challenges previous assumptions about significant energy contributions from interactions between groups in the meta position. These conclusions are supported by both experimental measurements of enthalpy of formation and computational calculations using ab initio methods at the B3LYP/6-311+G(d,p) level [].

Q2: What is the crystal structure of this compound?

A2: While the provided abstracts do not contain details on the crystal structure of this compound, one of the articles mentions a study specifically focusing on this aspect []. Further investigation into the full text of that article would be necessary to obtain specific information on its crystallographic parameters.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。